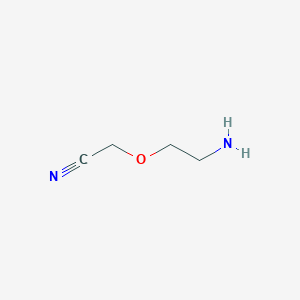
1-Methyl-6-nitro-1H-indazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-nitro-1H-indazol-3(2H)-one is a chemical compound with the molecular formula C8H7N3O3 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
The synthesis of 1-Methyl-6-nitro-1H-indazol-3(2H)-one typically involves the nitration of 1-methylindazole followed by oxidation. The nitration process introduces a nitro group at the 6-position of the indazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Methyl-6-nitro-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-6-nitro-1H-indazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-nitro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may act as inhibitors of enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-6-nitro-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:
1-Methyl-6-amino-1H-indazol-3(2H)-one: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-Methyl-6-chloro-1H-indazol-3(2H)-one:
The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
1-methyl-6-nitro-2H-indazol-3-one |
InChI |
InChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)8(12)9-10/h2-4H,1H3,(H,9,12) |
Clave InChI |
RVLYTYFKMGDGBL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)


![tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B12442302.png)
![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)


![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)

![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)

